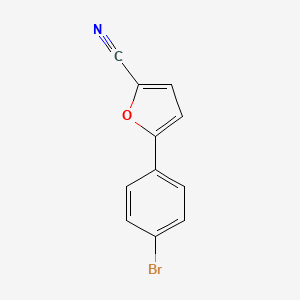

5-(4-Bromophenyl)furan-2-carbonitrile

Description

Overview of Furan-Based Heterocycles in Organic Chemistry

Furan (B31954) is a five-membered aromatic heterocyclic compound containing one oxygen atom. wikipedia.org The furan nucleus is a fundamental scaffold in a vast array of biologically active compounds and is a key building block in medicinal chemistry. orientjchem.orgresearchgate.net Its derivatives are integral to many natural products and synthetic compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. orientjchem.orgutripoli.edu.lyresearchgate.net The presence of the oxygen atom in the furan ring imparts distinct electronic properties, making it more reactive than benzene (B151609) in electrophilic substitution reactions, which typically occur at the 2-position. wikipedia.orgorientjchem.org This reactivity, combined with its ability to act as a bioisostere for phenyl rings, allows for the fine-tuning of a drug candidate's steric and electronic characteristics, potentially improving bioavailability and metabolic stability. orientjchem.org

Structural Features and Chemical Modularity of 5-(4-Bromophenyl)furan-2-carbonitrile

This compound is a derivative of furan characterized by a specific arrangement of functional groups that contribute to its chemical reactivity and utility as a synthetic intermediate. uni.lubldpharm.com The molecule's structure consists of a central furan ring substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a carbonitrile (cyanide) group. uni.lu

The key structural features are:

The Furan Ring: An aromatic, electron-rich heterocycle that serves as the core scaffold. orientjchem.org

The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group. It can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or alkyl groups. mdpi.com This provides a strategic point for molecular elaboration.

The 2-Carbonitrile Group: The nitrile group is a valuable functional moiety in organic synthesis. ontosight.ai It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine, opening pathways to a wide range of other derivatives. ontosight.ai The nitrile group itself can also influence the molecule's electronic properties and potential biological interactions. ontosight.ai

This combination of an electron-rich furan core with two distinct and reactive functional groups at key positions makes this compound a highly modular building block for creating libraries of complex molecules for screening in drug discovery and materials science.

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H6BrNO |

| Molecular Weight | 248.08 g/mol |

| CAS Number | 57667-10-4 |

| Appearance | Not specified (often crystalline solid) |

| Solubility | Generally soluble in common organic solvents |

Historical Context and Evolution of Research on Substituted Furan-2-carbonitriles

The history of furan chemistry dates back to the 18th and 19th centuries, with the first derivative, 2-furoic acid, being described in 1780 by Carl Wilhelm Scheele. wikipedia.orgutripoli.edu.ly The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org The development of synthetic methods to create substituted furans has been a continuous area of research ever since. chim.it

Research into furan-2-carbonitriles, also known as 2-cyanofurans, gained momentum with the development of efficient synthetic methods. Industrial synthesis often involves the ammoxidation of furfural (B47365). wikipedia.org Laboratory-scale syntheses have evolved to include various methods such as the dehydration of furan-2-carboxamide or the reaction of 2-halofurans with cyanide salts, often using metal catalysts. ontosight.ai

The evolution of research has been driven by the synthetic utility of the furan-2-carbonitrile scaffold. ontosight.ai Early work focused on fundamental synthesis and reactivity. More contemporary research leverages these compounds as key intermediates. The ability to introduce a wide variety of substituents at the 5-position, often through modern cross-coupling reactions, has allowed chemists to systematically explore how different chemical groups impact the properties of the resulting molecules. organic-chemistry.org This has led to the synthesis of furan derivatives with potential applications in medicinal chemistry and materials science, where the specific substitution pattern can dramatically influence biological activity or physical properties. researchgate.net The study of compounds like this compound is a direct result of this evolution, representing a strategic combination of a versatile furan core with functionalities ripe for further chemical transformation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJXDBAOTCRRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405017 | |

| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57667-10-4 | |

| Record name | 5-(4-bromophenyl)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategies for the Chemical Synthesis of 5 4 Bromophenyl Furan 2 Carbonitrile and Its Analogues

Retrosynthetic Analysis of the 5-(4-Bromophenyl)furan-2-carbonitrile Scaffold

A retrosynthetic analysis of the this compound structure offers several logical pathways for its synthesis. The primary disconnections involve the carbon-carbon bonds linking the key components of the molecule.

Disconnection 1: Aryl-Furan Bond: The most apparent disconnection is at the C-C bond between the furan (B31954) ring and the 4-bromophenyl group. This approach suggests a coupling reaction between a 5-substituted furan-2-carbonitrile and a 4-bromophenyl synthon, or conversely, a 2-substituted-5-(4-bromophenyl)furan and a cyanating agent. This strategy relies on well-established cross-coupling methodologies.

Disconnection 2: Furan-Nitrile Bond: An alternative disconnection breaks the C-C bond of the nitrile group. This pathway begins with a 5-(4-bromophenyl)furan derivative, such as an aldehyde or a carboxylic acid, which is then converted to the nitrile. This is a common strategy as furan aldehydes are readily accessible starting materials.

Disconnection 3: Furan Ring Formation: A more fundamental approach involves the construction of the furan ring itself from acyclic precursors that already contain the necessary phenyl and cyano-group precursors. This can be achieved through cyclization reactions, such as the Paal-Knorr furan synthesis, although this is often more complex for highly substituted furans.

These retrosynthetic pathways guide the selection of specific synthetic routes and starting materials for the efficient construction of the target molecule.

Direct Synthetic Routes to this compound

Direct synthetic routes focus on assembling the final molecule from key building blocks, often in a convergent manner. These methods primarily involve forming the aryl-furan linkage and then introducing the nitrile functionality.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aryl and heteroaryl systems. youtube.com The direct arylation of furans with aryl halides is a particularly efficient method for creating the 5-arylfuran scaffold. organic-chemistry.orgnih.gov

One common approach is the palladium-catalyzed direct C-H arylation of a furan derivative with an aryl halide. For instance, 2-furaldehyde can be coupled with aryl halides to yield 5-aryl-2-formylfuran derivatives. organic-chemistry.org This method avoids the need to pre-functionalize the furan ring with organometallic reagents. nih.govacs.org Various palladium catalysts and ligands can be employed, and the reaction conditions often require a suitable base and solvent to achieve good yields. nih.gov While aryl bromides and iodides are frequently used, methods for the arylation with more accessible aryl chlorides have also been developed. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Furan Arylation

| Furan Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Furaldehyde | Aryl Halides | Pd(OAc)₂ | K₂CO₃ | DMA | 5-Aryl-2-formylfuran | Good | organic-chemistry.org |

| Furan | Aryl Chlorides | Pd(OAc)₂ / 2-(Dicyclohexylphosphino)biphenyl | Cs₂CO₃ | Dioxane | Arylated Furans | Moderate to Good | nih.gov |

Once the 5-(4-bromophenyl)furan scaffold is in place, the carbonitrile group can be introduced at the 2-position. A prevalent method involves the conversion of a 2-formyl group (an aldehyde) into a nitrile. This two-step process typically proceeds through an aldoxime intermediate.

The aldehyde, such as 5-(4-bromophenyl)furan-2-carbaldehyde, is first reacted with hydroxylamine (B1172632) to form the corresponding aldoxime. The subsequent dehydration of this aldoxime yields the desired nitrile. A variety of dehydrating agents can be employed for this transformation. For instance, treatment of aromatic and heterocyclic aldoximes with malononitrile (B47326) in the presence of a copper acetate (B1210297) catalyst has been shown to produce nitriles in moderate to good yields. researchgate.net

Alternatively, the nitrile group can be derived from a carboxylic acid. The oxidative degradation of a furan ring can yield a carboxylic acid, which provides another synthetic handle. osi.lvresearchgate.net While less direct, methods exist for converting carboxylic acids to nitriles, typically via the corresponding amide.

Beyond traditional palladium-catalyzed cross-coupling, other methods exist for the arylation of furan rings. These can offer advantages in terms of catalyst cost, functional group tolerance, or reaction conditions.

For related heterocyclic systems like benzofurans, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has been reported as an effective, palladium-free method to generate 2-arylbenzofurans. nih.gov While this is an intramolecular cyclization, it highlights the potential of hypervalent iodine reagents in C-C bond formation. Transition-metal-free approaches have also been explored for the synthesis of complex benzofuran (B130515) derivatives, showcasing the ongoing development in this field. nih.gov

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of the target compound often relies on the preparation of key intermediates that already contain a significant portion of the final structure.

A key intermediate for the synthesis of this compound is 5-(4-bromophenyl)furan-2-carbaldehyde. This compound can be synthesized via palladium-catalyzed coupling reactions. One reported method involves the reaction of 2-furaldehyde with a suitable 4-bromophenyl source. organic-chemistry.org Another study describes the synthesis of 5-[4-bromophenyl]-furan-2-carbaldehyde, which was then used as a corrosion inhibitor. researchgate.net

Another relevant precursor is N-(4-bromophenyl)furan-2-carboxamide, which can be synthesized in excellent yield by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534). nih.gov This carboxamide could potentially be dehydrated to form the target nitrile.

The synthesis of 2-bromofuran (B1272941) is also a crucial first step for subsequent coupling reactions. A straightforward and scalable procedure for preparing 2-bromofuran involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF). researchgate.net This 2-bromofuran can then undergo Suzuki coupling reactions with various aryl boronic acids, including (4-bromophenyl)boronic acid, to yield 2-arylfurans. researchgate.net

Synthetic Approaches to Furan-2-carbaldehyde and Related Compounds

Furan-2-carbaldehyde, commonly known as furfural (B47365), and its derivatives are crucial starting materials for the synthesis of more complex furan-containing molecules. Several methods exist for their preparation, with the Meerwein arylation being a prominent technique for introducing an aryl group at the 5-position of the furan ring.

One established method involves the reaction of an aromatic amine with furan-2-carboxaldehyde under Meerwein conditions. For instance, the synthesis of 5-(2-bromophenyl)furan-2-carboxaldehyde has been achieved by diazotizing 2-bromoaniline (B46623) with sodium nitrite (B80452) in hydrochloric acid, followed by a copper(II) chloride-catalyzed reaction with furan-2-carboxaldehyde. nih.gov This approach provides a direct route to 5-arylfuran-2-carbaldehydes. A similar strategy is employed in the reaction of various diazonium salts with furfural to produce a range of 5-arylfuran-2-carbaldehydes. pensoft.net

The Vilsmeier-Haack reaction is another fundamental method for the formylation of furans. An optimized Vilsmeier protocol has been developed for the quantitative synthesis of furan-2-carbaldehyde-d, using deuterated N,N-dimethylformamide (DMF-d7) and oxalyl chloride. mdpi.com This reaction proceeds by forming a Vilsmeier reagent which then acts as the formylating agent on the furan ring. While this example uses a deuterated reagent for isotopic labeling, the standard protocol using regular DMF is a widely applied method for producing furan-2-carbaldehydes. mdpi.com

These aldehyde precursors are versatile intermediates. For example, they can undergo condensation reactions with active methylene (B1212753) compounds to form a variety of derivatives. researchgate.netresearchgate.net The table below summarizes key synthetic approaches to substituted furan-2-carbaldehydes.

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Bromoaniline, Furan-2-carboxaldehyde | 1. NaNO₂, HCl (diazotization) 2. CuCl₂·2H₂O, 40°C | 5-(2-Bromophenyl)furan-2-carboxaldehyde | nih.gov |

| Aromatic amines, Furfural | Meerwein reaction conditions | 5-Arylfuran-2-carbaldehydes | pensoft.net |

| Furan, DMF-d₇ | (COCl)₂, Dichloromethane, 0°C to rt | Furan-2-carbaldehyde-d (quantitative yield) | mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Furan Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including furans. A major focus is the utilization of renewable biomass as a feedstock, which presents a sustainable alternative to traditional petrochemical methods. rsc.org

Furan derivatives can be sourced from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF), which is obtained from the dehydration of sugars. rsc.org This bio-based origin is central to many green synthetic pathways. For example, sustainable routes have been developed for the enzymatic synthesis of furan-based polyesters and polyamides, starting from monomers like 2,5-furandicarboxylic acid (FDCA), which can be produced by the oxidation of HMF. acs.org The use of enzymes and bio-based monomers aligns with the goals of reducing environmental impact and creating more sustainable materials. acs.orgrsc.org

The development of green catalytic systems is another cornerstone of sustainable furan synthesis. Researchers are exploring the use of less toxic and recyclable catalysts, such as heteropolyacids (HPAs) and ionic liquids (ILs), for the conversion of carbohydrates into furan derivatives. frontiersin.orgnih.gov These catalysts can offer high efficiency and can often be separated and reused, minimizing waste. frontiersin.orgrsc.org Alternative energy sources, such as microwave irradiation and ultrasound, are also being employed to enhance reaction efficiency and reduce energy consumption. numberanalytics.com

Key aspects of green chemistry in furan synthesis include:

Use of Renewable Feedstocks: Converting biomass, such as chitin (B13524) or lignocellulose, into furan platform chemicals like HMF and furfural. rsc.orgfrontiersin.org

Development of Green Catalysts: Employing enzymatic catalysts, heteropolyacids, and non-noble metal catalysts to replace hazardous reagents. acs.orgfrontiersin.org

Sustainable Reaction Media: Utilizing green solvents like ionic liquids, deep eutectic solvents, or even water to improve the environmental profile of synthetic processes. numberanalytics.com

Energy Efficiency: Adopting methods like microwave-assisted synthesis to reduce reaction times and energy inputs. researchgate.netnumberanalytics.com

These approaches collectively contribute to the development of economically viable and environmentally friendly production methods for valuable furan-based chemicals. rsc.orgrsc.org

Methodological Advancements in Furan Ring Construction Relevant to Substituted Furan-2-carbonitriles

The construction of the substituted furan-2-carbonitrile scaffold can be achieved either by building the furan ring with the desired substituents already in place or by functionalizing a pre-formed furan ring. Modern synthetic organic chemistry offers a plethora of advanced methodologies for both strategies.

A common route to furan-2-carbonitriles involves the conversion of a precursor functional group, such as an aldehyde or an amide, at the 2-position. For instance, furan-2-carbonitrile can be synthesized via the dehydration of furan-2-carboxamide. ontosight.ai A relevant example is the synthesis of 5-(hydroxymethyl)furan-2-carbonitrile (B1334993) from 5-HMF. nih.gov This transformation involves two steps: first, the aldehyde group of 5-HMF is converted to an oxime using hydroxylamine hydrochloride; second, the oxime is dehydrated using trifluoroacetic anhydride (B1165640) (TFAA) and triethylamine to yield the nitrile. nih.gov

For installing the 5-(4-bromophenyl) group, palladium-catalyzed cross-coupling reactions are highly effective. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming aryl-aryl bonds. A synthetic strategy could involve coupling a 5-halofuran derivative with (4-bromophenyl)boronic acid. An analogous Suzuki coupling has been reported for the synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate, where methyl 5-bromofuran-2-carboxylate was coupled with (4-nitrophenyl)boronic acid using a palladium catalyst. mdpi.com This demonstrates the feasibility of introducing a substituted phenyl group at the 5-position of a furan ring bearing a functional group at the 2-position.

Recent advancements in furan ring construction provide direct access to highly substituted furans. These methods often employ transition metal catalysis:

Gold-catalyzed reactions: Gold catalysts can mediate the cycloisomerization of propargylic oxiranes or cascade reactions of cyclopropanated enones to form highly substituted furans. organic-chemistry.org

Palladium-catalyzed synthesis: Palladium catalysis can efficiently produce 2,5-disubstituted furans from enyne acetates. organic-chemistry.org

Copper-catalyzed reactions: Copper(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins offers a route to multisubstituted furans. organic-chemistry.org

Selenium Dioxide-mediated synthesis: A regioselective synthesis of multi-substituted furans has been achieved through the intermolecular cyclization of terminal alkynes with aldehydes, mediated by selenium dioxide. researchgate.net

A plausible synthetic route to this compound could therefore involve a Suzuki coupling of a 5-bromo-furan-2-carbaldehyde derivative with (4-bromophenyl)boronic acid, followed by the conversion of the aldehyde group to a nitrile via the oxime intermediate.

| Precursor/Starting Material | Key Transformation | Method/Reagents | Relevance to Target Synthesis | Reference |

| Furan-2-carboxamide | Dehydration | Not specified | Formation of the nitrile group | ontosight.ai |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | Aldehyde to Nitrile | 1. NH₂OH·HCl 2. TFAA, Et₃N | Two-step conversion of an aldehyde at the 2-position to a nitrile | nih.gov |

| Methyl 5-bromofuran-2-carboxylate, (4-Nitrophenyl)boronic acid | Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane | Introduction of a substituted aryl group at the 5-position | mdpi.com |

| 2-Bromofuran, Copper(I) cyanide | Cyanation | Palladium catalyst | Direct conversion of a halofuran to a furan nitrile | ontosight.ai |

Chemical Reactivity and Transformation Pathways of 5 4 Bromophenyl Furan 2 Carbonitrile

Reactivity of the Furan (B31954) Ring System in 5-(4-Bromophenyl)furan-2-carbonitrile

The furan ring is an electron-rich aromatic system, which generally makes it susceptible to electrophilic attack. However, in this compound, the presence of the electron-withdrawing nitrile group at the 2-position and the substituted phenyl ring at the 5-position significantly modifies its reactivity.

Furan typically undergoes electrophilic aromatic substitution more readily than benzene (B151609), with a strong preference for substitution at the 2- and 5-positions due to the superior stabilization of the carbocation intermediate. quora.com In the case of this compound, both the 2- and 5-positions are already substituted. Therefore, electrophilic attack would be directed to the 3- or 4-positions.

Common electrophilic aromatic substitution reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the deactivated nature of the furan ring in this specific compound would likely require harsher reaction conditions than for simple furans.

Nucleophilic additions to the furan ring are generally uncommon due to the aromatic stability of the ring. Such reactions typically require the presence of strong electron-withdrawing groups and a potent nucleophile. While the nitrile group does withdraw electron density, it is generally not sufficient to promote nucleophilic addition to the furan ring itself under standard conditions. More commonly, the furan ring may undergo ring-opening reactions under harsh acidic or basic conditions, though this is not a typical synthetic transformation.

Transformations Involving the Nitrile Functional Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of transformations, providing access to a range of other functional groups and heterocyclic systems.

The hydrolysis of the nitrile group can lead to the formation of either a carboxylic acid or a carboxamide, depending on the reaction conditions. lumenlearning.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong acid, such as hydrochloric acid, in the presence of water results in the formation of the corresponding carboxylic acid, 5-(4-bromophenyl)furan-2-carboxylic acid. commonorganicchemistry.comlibretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis: Treatment with a hydroxide (B78521) base, such as sodium hydroxide, followed by an acidic workup also yields the carboxylic acid. commonorganicchemistry.comlibretexts.orgchemguide.co.uk If the reaction is stopped before the final acidification, the carboxylate salt is obtained.

Partial hydrolysis of the nitrile can afford the corresponding amide, 5-(4-bromophenyl)furan-2-carboxamide. This can often be achieved under controlled acidic or basic conditions. The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, has been reported via the reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363), demonstrating the accessibility of amide derivatives in this system. mdpi.comnih.govupi.edu

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl, H₂O, heat | 5-(4-Bromophenyl)furan-2-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-(4-Bromophenyl)furan-2-carboxylic acid |

| Partial Hydrolysis | Controlled acid or base | 5-(4-Bromophenyl)furan-2-carboxamide |

The nitrile group can be reduced to a primary amine, (5-(4-bromophenyl)furan-2-yl)methanamine. This transformation is a valuable synthetic route to primary amines. Common reducing agents for this conversion include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has also been shown to be effective for the reduction of a variety of aromatic nitriles to their corresponding primary amines. organic-chemistry.orgresearchgate.net

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent (e.g., THF) | (5-(4-Bromophenyl)furan-2-yl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, pressure | (5-(4-Bromophenyl)furan-2-yl)methanamine |

| Diisopropylaminoborane/LiBH₄ (cat.) | THF | (5-(4-Bromophenyl)furan-2-yl)methanamine |

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a widely used method for the synthesis of 5-substituted 1H-tetrazoles, which are important compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. thieme-connect.com

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of a Lewis or Brønsted acid catalyst, yields 5-(5-(4-bromophenyl)furan-2-yl)-1H-tetrazole. Various catalytic systems have been developed to promote this transformation, including zinc salts, aluminum chloride, and silica (B1680970) sulfuric acid. thieme-connect.com The use of microwave irradiation has also been shown to accelerate this reaction. thieme-connect.com

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| [3+2] Cycloaddition | NaN₃, Lewis or Brønsted acid catalyst (e.g., ZnCl₂, NH₄Cl), solvent (e.g., DMF), heat | 5-(5-(4-Bromophenyl)furan-2-yl)-1H-tetrazole |

Reactions at the Bromophenyl Moiety

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic substitution on alkyl halides, SNAr on aryl halides typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In the case of this compound, the furan-2-carbonitrile substituent is located para to the bromine atom. This group does exert an electron-withdrawing effect, which is a prerequisite for activating the phenyl ring towards nucleophilic attack. However, the activating ability of the 5-(furan-2-carbonitrile) group may not be as potent as that of classic activating groups like nitro (-NO₂) or cyano (-CN) groups directly attached to the phenyl ring.

Therefore, the feasibility of SNAr reactions on this substrate is questionable under standard conditions with common nucleophiles (e.g., alkoxides, amines). The reaction would likely require harsh conditions (high temperatures and pressures) or the use of very powerful nucleophiles. For five-membered heterocyclic compounds, the introduction of an electronegative atom or electron-deficient functional groups can activate them for nucleophilic attack. youtube.com While this applies to the furan ring itself, the effect on the attached phenyl ring is less direct. Consequently, palladium-catalyzed cross-coupling reactions are generally the preferred method for functionalizing the bromophenyl moiety due to their milder conditions and broader substrate scope. nih.gov

Derivatization Strategies for Structural Modification and Functionalizationnih.gov

The structural framework of this compound offers multiple avenues for derivatization, allowing for systematic modification to explore structure-activity relationships in various chemical and biological contexts.

The primary and most effective strategy for modifying this compound is through the previously discussed palladium-catalyzed cross-coupling reactions at the C-Br bond of the phenyl ring. nih.gov

Suzuki-Miyaura coupling introduces a vast array of (hetero)aryl groups, generating diverse biaryl structures.

Heck coupling attaches vinyl moieties, which can be further hydrogenated or functionalized.

Sonogashira coupling introduces alkynyl groups, which are versatile handles for further transformations such as click chemistry, cyclizations, or conversion to other functional groups.

Beyond the bromophenyl site, other parts of the molecule can be targeted for modification, often in a multi-step synthetic sequence:

Modification of the Nitrile Group : The cyano group (-C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or a carboxamide. It can also be reduced to an aminomethyl group (-CH₂NH₂) or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Reactions on the Furan Ring : While the furan ring is generally less reactive towards electrophilic substitution than pyrrole (B145914) or thiophene (B33073), it can still undergo certain transformations. However, reactions on the furan ring might compete with reactions at the more reactive bromophenyl site, requiring careful selection of reaction conditions or the use of protecting groups.

A comprehensive derivatization strategy would involve leveraging the robust cross-coupling chemistry at the bromine position as the initial step to create a core set of diverse analogues. Subsequently, the nitrile group or even the furan ring could be modified to generate further structural diversity. This combinatorial approach allows for the creation of large libraries of compounds from a single, versatile starting material.

Theoretical and Computational Investigations of 5 4 Bromophenyl Furan 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy levels. These methods are fundamental in predicting molecular properties and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules. A DFT study on 5-(4-Bromophenyl)furan-2-carbonitrile, while not explicitly found in the reviewed literature, would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

From this optimized structure, a variety of ground-state properties can be calculated. These properties are crucial for understanding the molecule's intrinsic characteristics.

Key properties that would be determined from a DFT analysis include:

Optimized Molecular Geometry: Calculation of the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This provides a realistic 3D model of the compound.

Electronic Energy: The total energy of the molecule in its ground state.

Vibrational Frequencies: Prediction of the molecule's infrared (IR) and Raman spectra, which can be used to confirm its structure by comparing computational data with experimental spectroscopic results.

Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, which reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its reactive sites.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding chemical reactivity and electronic properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energy values, several key electronic descriptors, often referred to as global reactivity descriptors, can be calculated to quantify the molecule's reactivity. While specific values for this compound are not available, the table below illustrates the type of data that such an analysis would yield.

Table 1: Illustrative Electronic Descriptors Derived from Molecular Orbital Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Chemical Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity |

| Electrophilicity Index (ω) | χ2/(2η) | Quantifies electrophilic character |

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules over time.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. An MD simulation of this compound would model its behavior over a period of time, providing insights into its flexibility and conformational preferences in different environments (e.g., in a vacuum, in water, or interacting with a membrane).

The simulation would reveal how the dihedral angle between the furan (B31954) and bromophenyl rings fluctuates, whether the carbonitrile group exhibits significant movement, and which conformations are most stable or frequently visited. This information is vital for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. Analysis of the simulation trajectory can yield data on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and atomic mobility of the molecule, respectively.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In a docking study, the 3D structure of the ligand is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The results can identify the most likely binding pose and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. Although specific docking studies involving this compound have not been reported, this technique would be essential to hypothesize its potential biological targets and binding modes.

Table 2: Example of Data Output from a Molecular Docking Study

| Parameter | Description |

|---|---|

| Binding Affinity / Docking Score | A numerical score (e.g., in kcal/mol) representing the predicted binding free energy. More negative values indicate stronger binding. |

| Predicted Ki | The predicted inhibition constant, derived from the binding affinity. |

| Interacting Residues | A list of the amino acid residues in the protein's active site that form key interactions with the ligand. |

| Interaction Types | The nature of the chemical interactions observed (e.g., Hydrogen Bond, Hydrophobic, Pi-Pi Stacking). |

| RMSD of the Pose | The root-mean-square deviation from a reference conformation, indicating the reliability of the docking pose. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in modern SAR investigations.

A computational SAR study for this compound would involve creating a dataset of structurally similar molecules and their corresponding measured biological activities. Computational descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods are then used to build a mathematical model that correlates these descriptors with activity.

Such a model could predict, for instance, how replacing the bromine atom with chlorine or fluorine, or modifying the carbonitrile group, would impact the compound's potency. This predictive power allows for the rational design of new, more effective analogues for synthesis and testing, thereby accelerating the drug discovery process. Without experimental data on a series of related compounds, a specific computational SAR study for this compound cannot be performed but remains a critical theoretical step in its potential development as a bioactive agent.

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties from first principles, or ab initio quantum chemical methods, is a cornerstone of modern computational chemistry. These methods, particularly Density Functional Theory (DFT), solve the electronic structure of a molecule to derive its properties. For a molecule like this compound, this approach can generate theoretical data for infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy.

A typical computational workflow begins with the geometry optimization of the molecule's ground state. From this optimized structure, further calculations can be performed to predict its spectroscopic behavior.

Vibrational Spectroscopy (IR and Raman)

Theoretical IR and Raman spectra are predicted by calculating the harmonic vibrational frequencies. These frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds. For this compound, characteristic vibrational modes would include:

C≡N stretch: A strong, sharp absorption in the IR spectrum, typically around 2220-2260 cm⁻¹.

Aromatic C-H stretch: Occurring above 3000 cm⁻¹.

Furan and Phenyl Ring Vibrations: A series of complex bands in the 1400-1600 cm⁻¹ region.

C-Br stretch: Expected at lower frequencies in the fingerprint region.

A hypothetical data table for the most prominent predicted vibrational frequencies is presented below. The exact values would be dependent on the level of theory and basis set used in the calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| Aromatic C-H Stretch | ~3100 | Medium | Strong |

| Nitrile (C≡N) Stretch | ~2240 | Strong | Medium |

| Phenyl Ring C=C Stretch | ~1590 | Strong | Strong |

| Furan Ring C=C Stretch | ~1520 | Medium | Strong |

| Furan Ring C-O-C Stretch | ~1100 | Strong | Low |

| C-Br Stretch | ~650 | Medium | Medium |

Note: This table is illustrative and based on typical frequency ranges for the given functional groups. Actual calculated values would require specific DFT computations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical chemical shifts would distinguish the protons and carbons of the furan and bromophenyl rings.

¹H NMR: Protons on the furan ring would appear as distinct doublets, while the protons on the bromophenyl ring would likely exhibit a characteristic AA'BB' splitting pattern.

¹³C NMR: The carbon of the nitrile group would be significantly downfield. The substituted carbons of the aromatic rings (C-Br, C-furan, and C-nitrile) would also have distinct chemical shifts from the other ring carbons.

A hypothetical table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Nitrile (C≡N) | ~115 |

| Furan C2 (attached to CN) | ~120 |

| Furan C5 (attached to phenyl) | ~155 |

| Phenyl C1 (attached to furan) | ~130 |

| Phenyl C4 (attached to Br) | ~125 |

| Other Aromatic Carbons | 110-140 |

Note: This table is illustrative. Actual calculated values are sensitive to the computational method and solvent model used.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. This calculation provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The results include the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, the main electronic transitions are expected to be π → π* transitions within the conjugated system formed by the furan and phenyl rings.

| Transition | Predicted λ_max (nm) | Predicted Oscillator Strength (f) |

| HOMO → LUMO | ~320 | > 0.5 |

Note: This table is illustrative and represents a plausible primary electronic transition. More complex spectra with multiple peaks are possible.

While specific published data for the theoretical spectroscopic properties of this compound are scarce, the principles of computational chemistry provide a robust framework for their prediction. Such in silico studies are invaluable for guiding experimental research and for the rational design of new materials with desired spectroscopic characteristics.

Emerging Roles of 5 4 Bromophenyl Furan 2 Carbonitrile and Its Structural Analogues in Drug Discovery Research

Design and Synthesis of Furan-Based Scaffolds for Biological Evaluation

The synthesis of furan-based scaffolds is a cornerstone of medicinal chemistry, enabling the creation of diverse molecular libraries for biological screening. researchgate.net Various synthetic methodologies have been developed to construct the furan (B31954) nucleus and introduce a wide array of substituents. Common strategies include the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, and the Fiest-Benary furan synthesis. pharmaguideline.com

A pertinent example related to the subject compound involves the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, which share a similar structural framework. The initial step in this synthesis is the reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363) to produce N-(4-bromophenyl)furan-2-carboxamide. nih.gov This intermediate can then undergo further modification. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to couple the N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids. nih.gov This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate, yielding a range of functionalized analogues. nih.gov

Similarly, the synthesis of other furan derivatives for anticancer research has been described. For example, 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one can be synthesized and used as a starting material to create a series of furan-based compounds through reactions with various reagents. mdpi.com These synthetic strategies allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize the biological activity of the furan scaffold. ijabbr.com

Exploration of Biological Target Interactions of Furan Derivatives

The therapeutic potential of furan derivatives stems from their ability to interact with a multitude of biological targets, leading to the modulation of various cellular pathways.

The Ribonuclease H (RNase H) activity of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is an essential function for viral replication, making it an attractive target for novel antiretroviral drugs. nih.govnih.gov Research has identified derivatives of 5-nitro-furan-2-carboxylic acid as potent inhibitors of this enzymatic activity. nih.govnih.gov In screening studies, a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) moiety was identified as a novel RNase H-inhibiting structure. nih.gov

Further synthesis and evaluation of these derivatives showed that they could effectively block HIV-1 RT-associated RNase H activity with IC50 values in the micromolar range (3-30 µM). nih.gov One derivative, 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester, not only inhibited the RNase H activity but also effectively inhibited HIV-1 replication at concentrations of 20-25 µM. nih.gov Structure-activity relationship studies revealed that the 5-nitro-furan-2-carboxylic moiety is a critical scaffold for this inhibitory activity, as its modulation led to a drastic decrease in potency. nih.gov In silico docking simulations suggest that these compounds may interact with the conserved His539 residue and two metal ions in the RNase H catalytic center. nih.gov

The rise of multidrug-resistant bacteria represents a significant global health threat, necessitating the development of new antimicrobial agents. Furan-containing compounds have emerged as promising candidates in this area. researchgate.net Specifically, analogues of N-(4-bromophenyl)furan-2-carboxamide have been synthesized and evaluated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One study found that the parent compound, N-(4-bromophenyl)furan-2-carboxamide, was the most effective against these bacteria, particularly against NDM-positive A. baumannii. nih.gov The activity of this compound was proposed to be due to strong hydrogen bonding and hydrophobic interactions with the New Delhi metallo-beta-lactamase 1 (NDM-1), an enzyme that confers resistance to a broad range of beta-lactam antibiotics. nih.gov Other furan derivatives have also shown significant anti-MRSA activity. For example, furanoquinone derivatives and furan fatty acids have been reported to inhibit MRSA growth and virulence. nih.govnih.gov In the case of K. pneumoniae, certain furanones have been shown to inhibit biofilm formation, a key virulence factor, by potentially interfering with the quorum sensing mechanism. nih.govresearchgate.net Furanone has also been studied in combination with conventional antibiotics against extensively drug-resistant A. baumannii, where it showed additive effects with tigecycline. nih.gov

| Compound | Bacterial Strain | Reported Activity |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | NDM-positive A. baumannii | Most effective in the series nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide Analogues | K. pneumoniae | Active nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide Analogues | E. cloacae | Active nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide Analogues | MRSA | Active nih.gov |

| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one (ANF) | MRSA | MIC: 2.4 - 9.7 µg/ml nih.gov |

| 7,10-epoxyoctadeca-7,9-dienoic acid | MRSA | MIC: 125 - 250 mg/L researchgate.net |

| 3-methyl-2(5H)-furanone | K. pneumoniae | Inhibited biofilm formation by 67.38% nih.gov |

The furan nucleus is a key structural feature in many compounds investigated for their anticancer properties. nih.govresearchgate.net These derivatives have been shown to exert cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms of action.

For instance, a series of novel furan-based derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative and an N-phenyl triazinone derivative, exhibited significant anticancer activity with IC50 values of 4.06 µM and 2.96 µM, respectively. nih.gov Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase and triggered apoptosis through the intrinsic mitochondrial pathway. mdpi.comnih.gov Other research has explored furan-diketopiperazine-type derivatives as potent microtubule inhibitors. nih.gov One such compound with a furan group exhibited potent cytotoxic activity against the NCI-H460 human lung cancer cell line with an IC50 value of 2.9 nM. nih.gov Additionally, carbamothioyl-furan-2-carboxamide derivatives have been tested against HepG2 and Huh-7 hepatocellular carcinoma cell lines and the MCF-7 breast cancer cell line, with some compounds showing significant anticancer activity. mdpi.com

| Compound Type | Cancer Cell Line | IC50 Value |

|---|---|---|

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 µM nih.gov |

| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 µM nih.gov |

| Furan-diketopiperazine derivative (17p) | NCI-H460 (Lung) | 2.9 nM nih.gov |

| Furan-diketopiperazine derivative (17o) | NCI-H460 (Lung) | 14.0 nM nih.gov |

| Furan derivative (1) | HeLa (Cervical) | 0.08 - 8.79 µM range for series researchgate.net |

| Furan derivative (24) | SW620 (Colorectal) | Moderate to potent activity researchgate.net |

Structure-Based Drug Design and Ligand Optimization Strategies

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. This strategy has been applied to the development of furan-containing compounds. For example, in the development of novel microtubule inhibitors, the co-crystal structures of existing imidazole-type derivatives bound to tubulin were analyzed. nih.gov This analysis guided the modification of the lead compounds, where the imidazole (B134444) group was replaced with a furan group, leading to the synthesis of furan-diketopiperazine-type derivatives with potent cytotoxic activities. nih.gov

Ligand optimization involves systematically modifying the chemical structure of a compound to improve its efficacy, selectivity, and pharmacokinetic properties. ijabbr.com This process relies heavily on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. For furan-based anticancer agents, SAR studies have shown that the type and position of substituents on the furan ring and its appended phenyl rings are crucial for activity. nih.govnih.gov For example, it was discovered that a 5-methyl or methoxymethyl substituent on the furan group could effectively replace the tert-butyl group of an imidazole ring while maintaining potent cytotoxic activity, which contradicted previous assumptions. nih.gov

Bioisosteric Replacements and Pharmacophore Exploration

Bioisosterism is a strategy in medicinal chemistry used to design analogues of a lead compound by replacing atoms or groups with other atoms or groups that have similar physicochemical properties, with the goal of enhancing desired biological or physical properties without making significant changes to the chemical framework. cambridgemedchemconsulting.comnih.gov The furan ring is considered a classical bioisostere for other aromatic rings such as benzene (B151609), thiophene (B33073), and pyridine. researchgate.net This replacement can be used to modulate properties like lipophilicity, polarity, and metabolic stability. For instance, in the design of tubulin polymerization inhibitors, researchers compared a 4-chlorophenyl furan scaffold with a 4-chlorophenyl thiophene scaffold, ultimately preferring the furan ring due to the potential for its oxygen atom to form hydrogen bonds with the target. nih.gov

Pharmacophore exploration involves identifying the key structural features of a molecule (the pharmacophore) that are responsible for its biological activity. This model of essential interactions can then guide the design of new molecules with similar or improved activity. For a series of 2,5-disubstituted furan derivatives designed to overcome multidrug resistance in cancer cells, structure-activity relationship analysis enabled the identification of an important pharmacophore, N-phenylbenzamide, which led to the discovery of a promising lead compound. nih.gov This demonstrates how exploring the pharmacophoric features of furan-based scaffolds can lead to the development of optimized drug candidates.

Contributions of 5 4 Bromophenyl Furan 2 Carbonitrile to Advanced Materials Science and Engineering

Incorporation into Organic Functional Materials

The molecular architecture of 5-(4-Bromophenyl)furan-2-carbonitrile makes it a prime candidate for incorporation into a diverse array of organic functional materials. The furan (B31954) ring is a versatile building block, known for its ability to be integrated into both linear and crosslinked polymers. core.ac.ukresearchgate.net The presence of the bromophenyl group offers a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular structures. Additionally, the nitrile group can influence the electronic properties and intermolecular interactions of materials into which it is incorporated.

Furan-based monomers, in general, are utilized in the synthesis of a wide range of polymeric materials, from thermoplastics to thermosets. core.ac.uk The specific combination of the electron-rich furan ring and the electron-withdrawing nitrile group in this compound suggests its potential use in creating materials with tailored electronic and photophysical properties.

Applications in Organic Electronics and Optoelectronics

The field of organic electronics and optoelectronics is a promising area for the application of materials derived from this compound. Furan-containing conjugated compounds are actively being explored for their utility in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ntu.edu.sg

Charge Transport Properties and Photophysical Behavior

The photophysical properties of furan derivatives are of significant interest. The substitution pattern on the furan and phenyl rings can significantly influence the absorption and emission characteristics of the molecule. While detailed photophysical data for this compound is not published, related furan-containing compounds are known to exhibit fluorescence, a key property for optoelectronic applications. researchgate.net

Below is a table summarizing the general properties of furan-containing polymers relevant to charge transport:

| Property | General Observation for Furan-Containing Polymers | Potential Implication for this compound based materials |

| Backbone Planarity | Furan rings can contribute to a more planar polymer backbone. mdpi.com | Enhanced π-orbital overlap, potentially leading to improved charge transport. |

| π-Stacking | Furan's structure can facilitate closer intermolecular π-stacking. mdpi.com | Increased intermolecular charge hopping and higher mobility. |

| Solubility | Furan-based polymers can exhibit good solubility. core.ac.uk | Improved processability for device fabrication. |

| Electronic Properties | The electronic nature can be tuned by substituents. | The bromo and nitrile groups offer handles for tuning HOMO/LUMO levels. |

Luminescent Characteristics and Sensing Applications

The luminescent properties of furan derivatives make them attractive for sensing applications. While specific studies on this compound as a luminescent sensor are not documented, the general principle often involves the quenching or enhancement of fluorescence upon interaction with a target analyte. For example, metal-organic frameworks (MOFs) incorporating furan-based ligands have been developed as fluorescent sensors for detecting nitroaromatic compounds. nih.gov

The nitrile group in this compound could potentially play a role in its sensing capabilities, as nitrile-containing compounds have been investigated as chemosensors. The bromophenyl moiety also offers a site for functionalization to introduce specific recognition elements for target analytes. The development of a luminescent sensor based on a Cd2+ complex for the detection of nitrofuran antibiotics highlights the potential of this class of compounds in environmental and food safety monitoring. researchgate.net

Polymer Chemistry and Advanced Polymeric Materials Development

The polymerization of furan-based monomers is a well-established field, offering routes to a wide variety of advanced polymeric materials. core.ac.ukresearchgate.net this compound can be envisioned as a monomer in several polymerization strategies. The furan ring itself can participate in polymerization reactions, and the bromo-functional group allows for its use in cross-coupling polymerization methods like Suzuki or Stille coupling, which are powerful tools for creating conjugated polymers. nih.govmdpi.com

The development of polymers from renewable resources is a significant area of research, and furan derivatives, often sourced from biomass, are key players in this field. core.ac.ukresearchgate.net While this compound is a synthetic molecule, the underlying furan chemistry is rooted in sustainable sources. The properties of the resulting polymers can be tuned by the choice of co-monomers and the polymerization method. d-nb.info

A table of potential polymerization methods for this compound is provided below:

| Polymerization Method | Reactive Site on this compound | Potential Polymer Type |

| Cross-Coupling Polymerization (e.g., Suzuki, Stille) | Bromophenyl group | Conjugated polymers |

| Ring-Opening Metathesis Polymerization (ROMP) | Furan ring (after modification) | Polyolefins with furan moieties |

| Polycondensation | Furan ring (after conversion to diacid or diol) | Polyesters, Polyamides |

| Electropolymerization | Furan ring | Conductive polymers |

Design of Novel Architectures for Material Science Applications

The unique structural features of this compound lend themselves to the design of novel material architectures. The planarity of the furan-phenyl system can promote self-assembly through π-π stacking interactions, leading to the formation of ordered structures such as nanofibers or thin films. The presence of the bromine atom and the nitrile group can introduce specific intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which can further direct the self-assembly process.

In the realm of crystal engineering, the defined geometry and functional groups of this compound could be exploited to construct well-defined crystalline solids with interesting properties. The study of a related compound, 3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one, reveals how intermolecular forces like hydrogen bonding and π-π stacking dictate the crystal packing. nih.gov Similarly, understanding the intermolecular interactions of this compound could enable the design of materials with specific packing motifs for applications in organic electronics. The ability of furan-based compounds to form ordered structures is crucial for achieving high charge carrier mobility in organic semiconductors.

Prospective Research Avenues and Challenges for 5 4 Bromophenyl Furan 2 Carbonitrile

Development of Novel and Efficient Synthetic Pathways

The synthesis of 2,5-disubstituted furans is a well-established area of organic chemistry, yet the pursuit of more efficient, scalable, and environmentally benign methods continues. For 5-(4-bromophenyl)furan-2-carbonitrile, the primary synthetic challenge lies in the controlled introduction of the two different substituents onto the furan (B31954) ring.

Current and Prospective Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling Reactions: A prevalent method for synthesizing 5-aryl furans involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.commdpi.comnih.gov This approach would typically involve the reaction of a 5-halofuran-2-carbonitrile with (4-bromophenyl)boronic acid or, conversely, coupling 5-bromo-2-furaldehyde (B32451) (followed by conversion of the aldehyde to a nitrile) with a suitable boronic acid. mdpi.comnih.gov Research in this area could focus on developing catalysts that are more active, stable, and require lower loadings, potentially moving towards transition-metal-free coupling methodologies. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the furan ring with the desired substituents from simpler, readily available starting materials would represent a significant advance in efficiency.

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.govacs.org Developing a continuous-flow process for this compound could facilitate its production on a larger scale, which is crucial for industrial applications. A transition-metal-free continuous-flow synthesis for 2,5-diaryl furans has been demonstrated on a 10.00 mmol scale, suggesting its feasibility for related structures. nih.govacs.org

From Biomass-Derived Feedstocks: Furfural (B47365), a key platform chemical derived from biomass, can serve as a starting material for furan derivatives. ijabbr.com Research into converting furfural into this compound through efficient catalytic processes would align with the principles of green chemistry.

| Synthetic Approach | Key Features | Potential for Improvement |

| Palladium-Catalyzed Coupling | High efficiency, good functional group tolerance. mdpi.comorganic-chemistry.org | Lower catalyst loading, milder reaction conditions, air/moisture stability. mdpi.com |

| Modified Feist-Bénary Synthesis | Access to symmetric or asymmetric furans on a multigram scale. researchgate.net | Broader substrate scope, improved overall yields. |

| Continuous-Flow Synthesis | Enhanced scalability, safety, and control. acs.org | Optimization of reaction parameters (flow rate, temperature, catalyst) for this specific compound. |

| Biomass-Derived Routes | Utilizes renewable feedstocks like furfural. ijabbr.com | Development of selective and high-yield conversion pathways. |

Exploration of Undiscovered Reactivity Profiles and Reaction Mechanisms

The reactivity of this compound is dictated by its three key components: the furan ring, the bromophenyl group, and the nitrile group. While the general reactivity of these individual moieties is known, their interplay within this specific molecule presents opportunities for discovering novel transformations.

Further Functionalization via Cross-Coupling: The bromine atom on the phenyl ring is a prime handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). mdpi.com This allows for the introduction of a wide array of substituents, creating a library of derivatives for structure-activity relationship (SAR) studies. A study on N-(4-bromophenyl)furan-2-carboxamide demonstrated successful arylation via Suzuki-Miyaura coupling, a reaction directly applicable to the bromophenyl moiety of the nitrile analogue. mdpi.com

Transformations of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic systems. Each of these transformations leads to a new class of compounds with potentially different chemical and biological properties.

Reactions of the Furan Ring: The furan ring can undergo various reactions, including electrophilic substitution, cycloadditions (like Diels-Alder reactions), and ring-opening reactions. mdpi.com The electron-withdrawing nature of the nitrile group and the electronic influence of the bromophenyl substituent will modulate the regioselectivity and rate of these reactions in ways that merit detailed mechanistic investigation.

Advanced Computational Methodologies for Predictive Design and Lead Optimization

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding synthetic efforts and accelerating the discovery of new applications.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the molecule's electronic structure, orbital energies (HOMO-LUMO), dipole moment, and reactivity indices. ajchem-b.com These calculations can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reaction outcomes. Computational studies on 2-(5-Phenyl)-furanone have shown that structural modifications significantly impact electronic properties, suggesting similar value for studying the target compound. ajchem-b.com

Molecular Docking and Dynamics: For applications in medicinal chemistry, computational tools are indispensable. If a biological target is identified, molecular docking can predict the binding mode and affinity of this compound and its derivatives. researchgate.net Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. mdpi.com Such studies have been successfully applied to the related N-(4-bromophenyl)furan-2-carboxamide to validate its antibacterial activity. mdpi.com

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the compound. This early-stage assessment is crucial for evaluating its drug-likeness and identifying potential liabilities before committing to extensive synthetic and biological testing.

| Computational Method | Application for this compound | Reference Insights |

| Quantum Chemistry (DFT) | Predict reactivity, electronic properties, and spectroscopic signatures. | Studies on furanone derivatives show correlation between structure and electronic properties. ajchem-b.com |

| Molecular Docking | Identify potential biological targets and predict binding modes. | Docking of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives identified key interactions in the SIRT2 binding pocket. mdpi.com |

| Molecular Dynamics (MD) | Assess the stability of ligand-receptor complexes. | MD simulations confirmed the stability of related carboxamide-protein complexes. mdpi.com |

| ADME/Tox Prediction | Evaluate drug-likeness and potential toxicity profiles early in development. | SwissADME is a common tool for evaluating these properties in related furan derivatives. nih.gov |

Integration into Multidisciplinary Research Platforms

The structural features of this compound make it a candidate for investigation across various scientific disciplines.

Medicinal Chemistry: The furan scaffold is present in numerous bioactive compounds and approved drugs. ijabbr.com Derivatives of 5-phenylfuran have shown promise as anticancer, antibacterial, and anti-inflammatory agents. ontosight.ai Specifically, related structures have been investigated as inhibitors of human sirtuin 2 (SIRT2), a target in cancer and neurodegenerative diseases. mdpi.comresearchgate.net A focused research program could screen this compound and its derivatives against a panel of biological targets.

Materials Science: Aryl-substituted furans are being explored for their optoelectronic properties. nih.gov The conjugated π-system of this compound suggests it could be a building block for organic semiconductors, dyes, or fluorescent probes. Further functionalization could tune its electronic and photophysical properties for specific applications in organic electronics.

Agrochemicals: The furan ring is a component of some agrochemicals. Investigating the herbicidal, fungicidal, or insecticidal properties of this compound could open up new avenues in crop protection.

Scalability and Industrial Relevance in Chemical Synthesis

For any compound to have a significant impact, its synthesis must be scalable, cost-effective, and safe. A major challenge in moving from laboratory-scale synthesis to industrial production is the transition from batch to continuous processing.

Process Optimization: A key research avenue is the optimization of the synthetic route for large-scale production. This involves minimizing the number of steps, maximizing yields, using cheaper and less hazardous reagents, and simplifying purification procedures. Modified Feist-Bénary furan syntheses have been demonstrated on a gram-scale, providing a potential starting point for scale-up. researchgate.net

Catalyst Recovery and Reuse: In processes involving expensive and potentially toxic heavy metal catalysts like palladium, developing methods for catalyst recovery and reuse is crucial for both economic and environmental reasons.

Continuous Manufacturing: As mentioned, continuous-flow chemistry is highly attractive for industrial synthesis. acs.org Research focused on adapting and optimizing a synthetic route for a flow reactor would be a significant step towards industrial relevance. This approach has been shown to improve yields and facilitate scaling for related 2,5-diaryl furans compared to batch chemistry. acs.org The challenge lies in managing reaction kinetics, heat transfer, and potential clogging in a continuous system.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Bromophenyl)furan-2-carbonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling between 5-bromofuran-2-carbonitrile and 4-bromophenylboronic acid. Reaction efficiency can be enhanced by optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%), solvent selection (e.g., DMF or THF), and temperature (80-100°C). Purification via column chromatography with silica gel (hexane/ethyl acetate eluent) ensures high yield (>70%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.5-8.0 ppm, nitrile carbon at ~115 ppm).

- X-ray Crystallography : Resolves bond lengths (e.g., C-Br bond ~1.89 Å) and dihedral angles between furan and bromophenyl moieties. SHELXL refinement (via SHELX suite) is critical for resolving thermal displacement parameters .

- FT-IR : Validates functional groups (e.g., nitrile stretch at ~2220 cm⁻¹).

Q. How can reverse-phase HPLC be applied to analyze the purity and stability of this compound?

- Methodological Answer : Use a C18 column with isocratic elution (acetonitrile/water, 60:40 v/v) at 1.0 mL/min. Detect at 254 nm for nitrile absorbance. Stability studies under varying pH (2-12) and temperature (25-60°C) reveal degradation kinetics, with data analyzed via peak area normalization .

Advanced Research Questions

Q. What strategies address contradictions between computational molecular docking predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from rigid docking assumptions. Employ molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility. Validate with isothermal titration calorimetry (ITC) to measure binding affinity (ΔG). For example, if docking predicts hydrogen bonding with a kinase active site but bioactivity is weak, MD may reveal steric clashes not modeled in static docking .

Q. How can X-ray crystallography data be refined to resolve ambiguities in the molecular structure?

- Methodological Answer : Use SHELXL’s restraints for anisotropic displacement parameters, especially for bromine atoms (high electron density). Apply TWIN/BASF commands in cases of twinning (common in halogenated compounds). For ambiguous electron density near the furan ring, DFT-optimized geometries (e.g., B3LYP/6-31G*) can guide refinement .

Q. What are the challenges in achieving regioselectivity during functionalization of the furan ring, and how can they be mitigated?

- Methodological Answer : Electrophilic substitution at the 5-position competes with 3-position reactivity. Use directing groups (e.g., nitrile) to enhance 5-selectivity. For example, bromination with NBS (N-bromosuccinimide) in DMF at 0°C yields >90% 5-bromo product. Monitor via LC-MS to detect byproducts .

Notes

- Avoid commercial sources (e.g., benchchem.com ) as per guidelines.

- Advanced questions emphasize troubleshooting and interdisciplinary approaches (e.g., MD + experimental validation).

- Methodological answers prioritize reproducibility, with explicit parameters for synthesis, analysis, and computation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.